Home > Products > Screening Compounds P142148 > NY-ESO-1 (155-163)
NY-ESO-1 (155-163) -

NY-ESO-1 (155-163)

Catalog Number: EVT-244028
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Source and Classification

NY-ESO-1 was initially identified through serological analysis of recombinant cDNA expression libraries. It is classified as a cancer/testis antigen due to its expression in tumors but not in most normal tissues, except for the germ cells of the testes. This unique expression profile makes it an attractive target for immunotherapeutic approaches aimed at eliciting an immune response against tumors while minimizing damage to normal tissues .

Synthesis Analysis

Methods

The synthesis of the NY-ESO-1 (155-163) peptide typically employs solid-phase peptide synthesis techniques using F-moc chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process involves the use of a multiple peptide synthesizer, which automates the synthesis and ensures high purity and yield of the final product .

Technical Details

  1. Solid-phase Synthesis: The peptide is synthesized on a solid support where each amino acid is added stepwise.
  2. Verification: The identity of the synthesized peptide is confirmed using mass spectrometry techniques, ensuring that the correct sequence has been achieved.
  3. Solubilization: Once synthesized, the lyophilized peptide is typically solubilized in dimethyl sulfoxide at a concentration suitable for biological assays .
Molecular Structure Analysis

Structure

The NY-ESO-1 (155-163) peptide consists of nine amino acids arranged in a specific sequence: QLSLLMWIT. This sequence is critical for its recognition by T cells, particularly those restricted by human leukocyte antigen A2.

Data

The molecular weight of this peptide is approximately 1,036.2 Da, and its structure can be visualized using computational modeling tools that predict secondary and tertiary structures based on amino acid sequences.

Chemical Reactions Analysis

Reactions

The NY-ESO-1 (155-163) peptide participates in various biochemical interactions, primarily involving binding to major histocompatibility complex molecules on antigen-presenting cells. This interaction is crucial for T-cell activation.

Technical Details

  1. Binding Affinity: The affinity of NY-ESO-1 (155-163) for human leukocyte antigen A2 has been shown to be significant, facilitating effective T-cell responses.
  2. Immunogenicity: Variants of this peptide have been tested to enhance stability and binding affinity, improving their potential as vaccine candidates .
Mechanism of Action

Process

The mechanism by which NY-ESO-1 (155-163) elicits an immune response involves several steps:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells bound to major histocompatibility complex molecules.
  2. T-cell Activation: CD8+ T cells recognize this complex via their T-cell receptors, leading to activation.
  3. Cytotoxic Response: Activated T cells proliferate and exert cytotoxic effects on tumor cells expressing NY-ESO-1, leading to tumor cell death .

Data

Studies have demonstrated that T cells specific to this peptide can induce significant cytotoxicity against NY-ESO-1 expressing tumor cells in vitro, highlighting its potential in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The NY-ESO-1 (155-163) peptide exhibits typical characteristics of small peptides:

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and water.
  • Stability: Stability can be affected by oxidation, particularly at cysteine residues; thus, modifications may be necessary to enhance stability in biological contexts.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 1,036.2 Da.
  • Isoelectric Point: Predicted based on amino acid composition, influencing solubility and interaction with biological macromolecules.
Applications

Scientific Uses

NY-ESO-1 (155-163) has several significant applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: Used as a target for developing vaccines aimed at eliciting specific immune responses against tumors expressing NY-ESO-1.
  2. Diagnostic Tools: Employed in assays to detect NY-ESO-1 specific T-cell responses in cancer patients, aiding in monitoring therapeutic efficacy.
  3. Research Studies: Investigated in studies exploring T-cell receptor interactions and immune evasion mechanisms by tumors .
Molecular Biology of NY-ESO-1 (155-163)

Genomic Localization and Epigenetic Regulation of NY-ESO-1 Expression

The NY-ESO-1 antigen (formally designated CTAG1B) is encoded by the CTAG1B gene located within the Xq28 region of the X chromosome. This genomic positioning situates NY-ESO-1 within a dense cluster of Cancer-Testis Antigen (CTA) genes, collectively termed CT-X genes, known for their restricted expression patterns and immunogenic properties [1] [3] [9]. The Xq28 locus exhibits a characteristically high density of CT-X genes, suggesting coordinated epigenetic regulation mechanisms governing their expression [3] [7].

NY-ESO-1 expression is stringently regulated by epigenetic modifications, primarily DNA methylation and histone post-translational modifications. In normal somatic tissues, the CTAG1B promoter is hypermethylated, resulting in transcriptional silencing. Conversely, in germline cells (testicular spermatogonia, primary spermatocytes) and placental trophoblasts, and crucially, in a wide array of malignant tumors, this promoter undergoes demethylation, leading to antigen re-expression [1] [3] [7]. This demethylation is orchestrated by complex multi-protein complexes, including HDAC1-mSin3A-NCOR1, Dnmt3b-HDAC1-Egr1, and Dnmt1-PCNA-UHRF1-G9a, which modulate the chromatin state around the CTAG1B locus [1]. Preclinical studies have robustly demonstrated that pharmacologic DNA hypomethylating agents, such as decitabine (5-aza-2′-deoxycytidine, DAC), potently induce NY-ESO-1 expression selectively in tumor cells. This induction stimulates specific anti-tumor immune responses, reduces tumor burden, and prolongs survival in murine models, highlighting the critical role of epigenetics in controlling this antigen's immunogenic potential [1] [7].

Table 1: Key Epigenetic Regulators of NY-ESO-1 Expression

Epigenetic MechanismRegulatory Complexes/AgentsEffect on NY-ESO-1Consequence
DNA MethylationDnmt1-PCNA-UHRF1-G9a, Dnmt3bPromoter HypermethylationSilencing in normal somatic tissues
DNA DemethylationDecitabine (DAC), 5-aza-2'-deoxycytidinePromoter HypomethylationRe-expression in tumors and germ cells
Histone DeacetylationHDAC1-mSin3A-NCOR1Chromatin CondensationTranscriptional repression
Histone MethylationG9a (Histone Methyltransferase)H3K9 methylationRepression of gene expression

Structural Characterization of the NY-ESO-1 (155-163) Epitope

The NY-ESO-1 (155-163) peptide (sequence: SLLMWITQC) represents an HLA-A0201-restricted CD8+ T-cell epitope derived from the full-length 180-amino acid NY-ESO-1 protein. This epitope resides within the hydrophobic C-terminal region of the protein, which features a conserved Pcc-1 domain potentially implicated in cell cycle progression and growth regulation [1] [3] [8]. Structurally, the peptide possesses a characteristic C-terminal cysteine residue (Cys163). While this cysteine contributes to peptide binding within the HLA-A0201 molecule's F pocket via its thiol group, it also presents significant biochemical challenges for therapeutic application. The wild-type peptide (157-165: SLLMWITQC) is susceptible to oxidation, leading to dimerization via disulfide bond formation or cysteinylation, and exhibits suboptimal binding affinity and stability within the HLA-A*0201 groove [2] [10].

Detailed X-ray crystallographic analysis of the HLA-A0201 complex bound to the naturally occurring NY-ESO-1 (157-165) peptide (overlapping significantly with 155-163) and its engineered analogues has revealed crucial structure-function relationships [2] [10]. Substitution of the C-terminal cysteine (C165) with serine (S) maintained the overall peptide backbone conformation but drastically reduced the stability of the peptide-HLA-A0201 complex. This instability resulted in poor recognition by cytotoxic T lymphocytes (CTLs), rendering the C165S analogue ineffective [2] [10]. In stark contrast, substitution with alanine (C165A) preserved both the structural conformation and the stability of the peptide-HLA complex. Consequently, the C165A analogue demonstrated efficient recognition by NY-ESO-1-specific CTL clones, comparable to the wild-type peptide [2] [10]. Building on this, a sophisticated engineering approach incorporated 2-aminoisobutyric acid (Abu), a non-natural amino acid isostere of cysteine, at the C-terminus. The Abu analogue (SLLMWITQ-Abu) offered a breakthrough solution: it effectively satiated the hydrophobic F pocket of HLA-A*0201, maintained complex stability and CTL recognition, and critically, was impervious to oxidation, cysteinylation, and dimerization. This significantly improved its suitability for vaccine formulation and storage [2] [10].

Table 2: Structural and Functional Properties of NY-ESO-1 (155-163) and Engineered Analogues

Peptide SequenceModificationHLA-A*0201 Binding AffinityComplex StabilityCTL RecognitionFormulation Stability
SLLMWITQC (WT 157-165)NoneSuboptimalModerateStrong (but variable)Poor (Oxidation, Dimerization)
SLLMWITQSC165SReducedLowPoorGood
SLLMWITQA (C165A)C165AStrongHighStrongGood
SLLMWITQ-AbuC-terminal AbuStrongHighStrongExcellent (Oxidation-resistant)

Comparative Analysis of NY-ESO-1 Isoforms and Homologous CTAs

NY-ESO-1 is not an isolated entity but belongs to a small family of highly homologous antigens encoded within the Xq28 region. The most significant homologs are LAGE-1 (Cancer/testis antigen 2, CTAG2) and ESO3 [3] [4] [8]. LAGE-1 exists in two primary splice variants: LAGE-1a (180 amino acids) and LAGE-1b (210 amino acids). LAGE-1a exhibits extremely high sequence homology (84%) with NY-ESO-1 across its entire length. In contrast, LAGE-1b shares only its first 134 amino acids with NY-ESO-1 and LAGE-1a, possessing a unique C-terminus [4] [8]. ESO3 demonstrates considerably lower sequence similarity to both NY-ESO-1 and LAGE-1 and exhibits a broader expression pattern in somatic tissues, diminishing its appeal as a tumor-specific immunotherapy target [3] [9]. Importantly, the monoclonal antibody E978, commonly used to detect NY-ESO-1 protein, exhibits cross-reactivity with LAGE-1a due to their high sequence identity [8].

The functional implications of this homology are substantial. In silico analysis of T-cell epitopes has identified seven shared peptide sequences between NY-ESO-1 and LAGE-1a that are recognized by T lymphocytes in various cancers [4]. This suggests potential immunological cross-reactivity. Theoretically, an immune response (antibody or T-cell) elicited against NY-ESO-1 could recognize and target LAGE-1a-expressing tumor cells, even if those tumors lack NY-ESO-1 expression. However, clinical observations in multiple myeloma patients revealed a significant discordance: while RT-PCR detected LAGE-1 mRNA in 42% and NY-ESO-1 mRNA in 26% of bone marrow samples, protein expression by immunohistochemistry (IHC) using specific monoclonal antibodies (mAbs 219-510-23 for LAGE-1 and E978 for NY-ESO-1) was detected in only 7.4% (2/27) of cases. Furthermore, spontaneous humoral immune responses against these antigens were rare (detected in only 1/33 patients) [4]. This highlights a critical gap between mRNA detection and functional protein expression/immunogenicity, potentially due to limitations in antibody sensitivity, post-transcriptional regulation, or the immunosuppressive tumor microenvironment in malignancies like myeloma. Consequently, while the homology between NY-ESO-1 and LAGE-1a is structurally evident, exploiting it therapeutically via NY-ESO-1-targeted vaccines for LAGE-1a+/NY-ESO-1- tumors faces challenges due to the infrequent detection of LAGE-1a protein and spontaneous immune responses [4].

The NY-ESO-1 protein itself can potentially give rise to alternative products. Screening of cDNA expression libraries identified an alternative open reading frame within the CTAG1B gene, encoding a distinct 58-amino acid protein recognized by tumor-reactive T cells [9]. This adds another layer of complexity to the antigenic repertoire potentially generated from this locus. Furthermore, the NY-ESO-1 protein exhibits post-translational modification capabilities, notably forming homodimers detectable under non-reducing conditions in Western blotting as a 40 kDa band alongside the monomeric 20 kDa form [8]. The functional significance of this dimerization remains under investigation.

The restricted expression profile (testis, placenta, cancers), high immunogenicity, and relatively homogeneous expression in certain cancers (e.g., myxoid/round cell liposarcoma: 89-100%, synovial sarcoma: 80%) position NY-ESO-1 and its closely related homolog LAGE-1a as premier targets for cancer immunotherapy, distinct from other CTAs like MAGE-A3 which have been associated with severe off-target toxicities due to cross-reactivity with normal tissues [1] [3] [9]. The structural insights guiding epitope optimization (e.g., C165A, Abu analogues) and the understanding of its homology with LAGE-1a provide a crucial molecular foundation for developing effective and specific immunotherapies targeting this antigenic system.

Properties

Product Name

NY-ESO-1 (155-163)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.